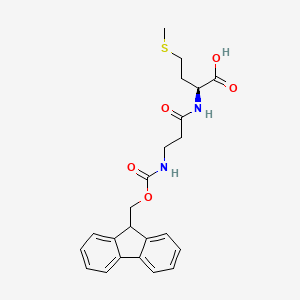
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid is a complex organic compound that plays a significant role in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino acid backbone, and a methylthio group. Its applications span across chemistry, biology, medicine, and industry, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid typically involves the protection of the amino acid with the Fmoc group. This process can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is subsequently reduced to the desired amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures the efficient production of high-purity compounds. The stability of the Fmoc-protected intermediates allows for their storage and transportation, facilitating large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azide intermediate can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst.
Deprotection Reagents: Piperidine for Fmoc removal.
Major Products
The major products formed from these reactions include the free amine after Fmoc deprotection, sulfoxides, and sulfones from oxidation reactions, and the corresponding amine from azide reduction .
Scientific Research Applications
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in peptide synthesis, enabling the creation of complex peptides and proteins.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can interact with other molecules, facilitating the formation of peptide bonds and other chemical linkages .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
Uniqueness
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This differentiates it from other Fmoc-protected amino acids, making it valuable for specific applications in peptide synthesis and chemical research .
Biological Activity
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-4-(methylthio)butanoic acid, often referred to as Fmoc-S-methylthio butanoic acid, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of derivatives. The presence of the methylthio group and the carbamate moiety contributes to its reactivity and potential interactions with biological targets.
Pharmacological Activities
-
Antimicrobial Activity :
- Compounds similar to Fmoc-S-methylthio butanoic acid have demonstrated notable antimicrobial properties. Research indicates that fluorenone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, structural modifications in related compounds have shown enhanced activity against methicillin-resistant strains .
-
Antiproliferative Effects :
- Some derivatives of fluorenone exhibit antiproliferative activity against cancer cell lines. A study on 2,7-diamidofluorenones revealed that certain compounds acted as type I topoisomerase inhibitors, leading to significant cytotoxic effects on cancer cells . This suggests that Fmoc-S-methylthio butanoic acid could potentially be developed into a therapeutic agent for cancer treatment.
-
Mechanisms of Action :
- The biological activity of this compound may involve enzyme inhibition or modulation of signaling pathways. For example, studies on related compounds have indicated their ability to interact with specific enzymes or receptors, leading to altered cellular responses . Understanding these mechanisms is crucial for the development of targeted therapies.
Case Studies
- Antimicrobial Studies :
- Antiproliferative Research :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Antiproliferative | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | Modulation of bacterial enzymes |
Table 2: Structure-Activity Relationship (SAR)
Properties
Molecular Formula |
C23H26N2O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C23H26N2O5S/c1-31-13-11-20(22(27)28)25-21(26)10-12-24-23(29)30-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t20-/m0/s1 |
InChI Key |
WIXFBCNRVVBCBD-FQEVSTJZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















